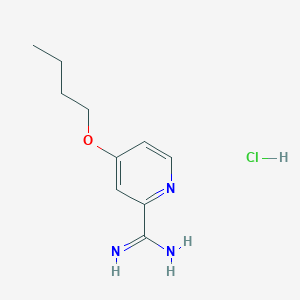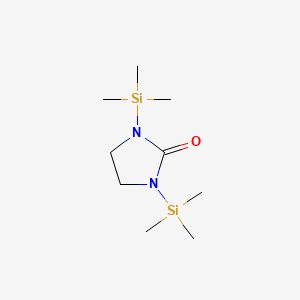
1,3-Bis(trimethylsilyl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(trimethylsilyl)imidazolidin-2-one is a chemical compound with the molecular formula C9H22N2OSi2. It is a derivative of imidazolidin-2-one, where the hydrogen atoms at positions 1 and 3 are replaced by trimethylsilyl groups. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsilyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of imidazolidin-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an aprotic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(trimethylsilyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Hydrolysis: Acidic or basic conditions with water are employed to break the trimethylsilyl groups.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of imidazolidin-2-one can be formed.
Hydrolysis: The primary products are imidazolidin-2-one and trimethylsilanol.
Applications De Recherche Scientifique
1,3-Bis(trimethylsilyl)imidazolidin-2-one has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for amines and as a reagent in various organic transformations.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and coatings.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Bis(trimethylsilyl)imidazolidin-2-one involves its ability to act as a protecting group for amines. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the nitrogen atoms. This allows for selective reactions at other sites of the molecule. Upon completion of the desired transformation, the trimethylsilyl groups can be removed under mild conditions, regenerating the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Similar in structure but with methyl groups instead of trimethylsilyl groups.
1,3-Bis(trimethylsilyl)imidazole: Another derivative with a similar protecting group function but different core structure.
Uniqueness
1,3-Bis(trimethylsilyl)imidazolidin-2-one is unique due to its dual trimethylsilyl groups, which provide enhanced steric protection compared to other derivatives. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amines are required .
Propriétés
Formule moléculaire |
C9H22N2OSi2 |
|---|---|
Poids moléculaire |
230.45 g/mol |
Nom IUPAC |
1,3-bis(trimethylsilyl)imidazolidin-2-one |
InChI |
InChI=1S/C9H22N2OSi2/c1-13(2,3)10-7-8-11(9(10)12)14(4,5)6/h7-8H2,1-6H3 |
Clé InChI |
HOCMDEGVKLFTOE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1CCN(C1=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


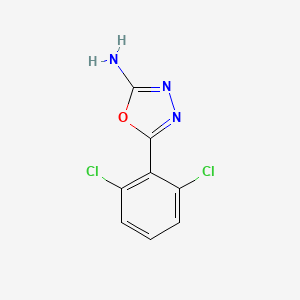


![5-[Dimethyl(phenyl)silyl]oxan-2-one](/img/structure/B15067254.png)
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

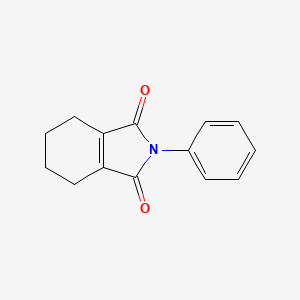
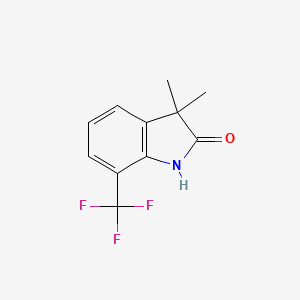

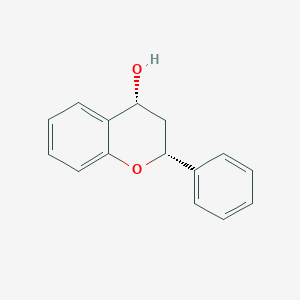

![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
